1-(4-Methylphenyl)-3-naphthalen-1-ylurea
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Overview
Description
1-(4-Methylphenyl)-3-naphthalen-1-ylurea is an organic compound that features a urea linkage between a 4-methylphenyl group and a naphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 1-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Scientific Research Applications
1-(4-Methylphenyl)-3-naphthalen-1-ylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
1-(4-Methylphenyl)-1-propanol: A compound with a similar 4-methylphenyl group but different overall structure.
Uniqueness
1-(4-Methylphenyl)-3-naphthalen-1-ylurea is unique due to its urea linkage, which imparts specific chemical and biological properties.
Properties
CAS No. |
13256-82-1 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c1-13-9-11-15(12-10-13)19-18(21)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,19,20,21) |
InChI Key |
IPWHVEFFZGMDFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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